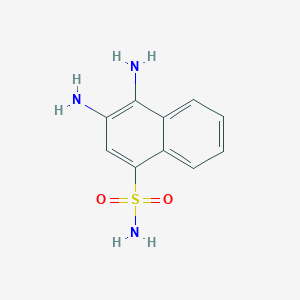

1-Naphthalenesulfonamide, 3,4-diamino-

Description

1-Naphthalenesulfonamide, 3,4-diamino- is a naphthalene-derived compound featuring a sulfonamide group at the 1-position and amino substituents at the 3- and 4-positions. This structural configuration enables diverse chemical interactions, particularly in biological systems. Studies highlight its role as a calmodulin antagonist, where the 3,4-diamino groups and sulfonamide moiety contribute to binding affinity and modulation of calcium-dependent processes . Its molecular framework allows for hydrogen bonding and steric interactions, making it a key candidate for pharmacological research targeting vascular relaxation and neurotransmitter regulation .

Properties

CAS No. |

118876-83-8 |

|---|---|

Molecular Formula |

C10H11N3O2S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

3,4-diaminonaphthalene-1-sulfonamide |

InChI |

InChI=1S/C10H11N3O2S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,11-12H2,(H2,13,14,15) |

InChI Key |

MMIXHYFPKVUVIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)N)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)

- Structure: Chlorine atom at the 5-position and a hexylamino chain.

- Key Differences: The chlorine atom enhances calmodulin affinity compared to non-chlorinated derivatives.

- Activity : Strong calmodulin antagonism, inducing vascular relaxation in the presence of contractile agonists. The hexyl chain optimizes hydrophobic interactions .

N-(6-Aminohexyl)-1-naphthalenesulfonamide (W-5)

- Structure : Lacks the 5-chloro substituent of W-5.

- Key Differences : Reduced calmodulin affinity due to absence of chlorine.

- Activity: Contracts vascular strips independently by increasing norepinephrine efflux, a calmodulin-independent mechanism .

Sodium 3,4-diamino-1-naphthalenesulfonate

3,4-Diamino-1-naphthoic Acid

- Structure : Carboxylic acid (COOH) replaces sulfonamide.

- Key Differences : Higher acidity (pKa ~4.03) compared to sulfonamides (pKa ~10).

- Applications: Potential use in metal chelation or as a building block for heterocyclic compounds .

3,4-Diamino-N,N-diethylbenzene-1-sulfonamide

- Structure : Benzene core (smaller aromatic system) with diethyl groups on sulfonamide nitrogen.

- Key Differences : Reduced planarity and increased lipophilicity due to alkyl groups.

- Activity : Likely altered pharmacokinetics compared to naphthalene derivatives .

Physicochemical Properties

*Estimated based on similar derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.